Bremelanotide

Melanocortin Receptor Selectivity Hyperpigmentation Risk Preclinical Safety

Bremelanotide (PT-141) is the only FDA-approved as-needed injectable melanocortin receptor agonist for HSDD research. Unlike Melanotan II, its absent C-terminal amide group reduces melanogenic activity, eliminating unwanted tanning effects. With 100% subcutaneous bioavailability and a predictable 2.7-hour half-life, it outperforms discontinued intranasal formulations. Its on-demand dosing and absence of alcohol interaction restrictions fundamentally differentiate it from daily oral flibanserin—enabling protocol designs requiring episodic, event-driven administration. Compound-specific procurement is essential for research reproducibility and regulatory compliance.

Molecular Formula C50H68N14O10
Molecular Weight 1025.2 g/mol
CAS No. 189691-06-3
Cat. No. B069708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBremelanotide
CAS189691-06-3
SynonymsBremelanotide acetate;  Bremelanotide;  PT 141;  PT-141;  PT141
Molecular FormulaC50H68N14O10
Molecular Weight1025.2 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C
InChIInChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1
InChIKeyFFHBJDQSGDNCIV-MFVUMRCOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bremelanotide CAS 189691-06-3 for HSDD Research: FDA-Approved Melanocortin Agonist for Premenopausal Female Sexual Dysfunction Studies


Bremelanotide (PT-141, CAS 189691-06-3) is a synthetic cyclic heptapeptide analogue of alpha-melanocyte-stimulating hormone (α-MSH) that functions as a nonselective melanocortin receptor (MCR) agonist, activating MC1R, MC4R, MC3R, MC5R, and MC2R in order of decreasing potency [1]. It is FDA-approved as Vyleesi® for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women, administered as a 1.75 mg subcutaneous injection via autoinjector on an as-needed basis [2]. As a peptide therapeutic with a molecular weight of 1025.18 Da (C₅₀H₆₈N₁₄O₁₀) and an elimination half-life of approximately 2.7 hours, bremelanotide exhibits 100% absolute bioavailability following subcutaneous administration, distinguishing it from prior intranasal formulations [3].

Why Bremelanotide Cannot Be Substituted with Melanotan II or Other In-Class Melanocortin Agonists in HSDD Research Protocols


Bremelanotide occupies a unique regulatory and pharmacological niche that prevents direct substitution with structurally related analogs such as Melanotan II (MT-II), flibanserin, or investigational compounds like PL-6983. Although bremelanotide is derived from MT-II, it lacks the C-terminal amide group of MT-II, resulting in markedly reduced melanogenic activity—a critical differentiation for HSDD applications where unwanted tanning effects are unacceptable [1]. Furthermore, bremelanotide's subcutaneous formulation achieves 100% bioavailability with predictable pharmacokinetics, whereas prior intranasal development was discontinued due to inconsistent absorption and blood pressure spikes [2]. Unlike the daily oral 5-HT₁A agonist/5-HT₂A antagonist flibanserin, bremelanotide's on-demand dosing schedule and absence of alcohol interaction restrictions represent operational differences that fundamentally alter clinical protocol design and patient selection criteria [3]. These distinctions mandate compound-specific procurement for research reproducibility and regulatory compliance.

Bremelanotide Procurement-Relevant Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


Melanogenic Activity: Bremelanotide Exhibits Significantly Reduced Pigmentation Liability Compared to Parent Compound Melanotan II

Bremelanotide was rationally designed as a truncated analog of Melanotan II (MT-II) specifically to minimize melanotropic activity while preserving pro-sexual efficacy. Unlike MT-II, which induces robust tanning and melanogenesis via potent MC1R activation, bremelanotide demonstrates substantially reduced pigmentary effects—a consequence of its structural modification (absence of C-terminal amide group) [1]. In clinical development, focal hyperpigmentation was reported in only 1% of patients receiving bremelanotide at the approved intermittent dosing regimen (≤8 doses/month), whereas daily administration for 8 consecutive days increased this incidence to 38%, confirming dose- and frequency-dependent MC1R engagement [2]. In contrast, MT-II was originally developed as a tanning agent and consistently produces hyperpigmentation as a primary pharmacodynamic effect rather than an adverse event [3].

Melanocortin Receptor Selectivity Hyperpigmentation Risk Preclinical Safety

Bioavailability and Route of Administration: Subcutaneous Bremelanotide Achieves 100% Absolute Bioavailability Versus Inconsistent Intranasal Absorption

The subcutaneous (SC) formulation of bremelanotide delivers 100% absolute bioavailability, a critical advancement over the previously developed intranasal formulation that was discontinued due to inconsistent and variable absorption [1]. Intranasal bremelanotide was associated with unpredictable plasma concentrations and concerning blood pressure elevations in a subset of patients attributed to high, uncontrolled absorption peaks [2]. SC administration provides reliable pharmacokinetics with peak plasma concentrations (Cₘₐₓ) achieved at approximately 1 hour (range: 0.5–1 hour) and a consistent terminal half-life of 2.7 hours (range: 1.9–4 hours) [3]. This predictability directly supports the on-demand dosing paradigm approved for HSDD, where patients self-administer 45 minutes before anticipated sexual activity.

Pharmacokinetics Formulation Development Route of Administration

Blood Pressure Liability: Bremelanotide Produces Modest Transient BP Elevation; PL-6983 Developed as Lower-BP Successor

Bremelanotide administration is associated with transient, dose-dependent increases in blood pressure. In ambulatory blood pressure monitoring from clinical trials, bremelanotide produced a maximum systolic blood pressure increase of 6 mmHg and diastolic increase of 3 mmHg, peaking 2–4 hours post-dose and returning to baseline within 12 hours [1]. This hemodynamic liability prompted the development of PL-6983, a selective MC4 receptor agonist intended as a successor compound. In animal models, PL-6983 produced significantly lower blood pressure increases relative to bremelanotide [2]. However, PL-6983 has remained in preclinical development since 2008 with no published clinical efficacy data, whereas bremelanotide achieved FDA approval with a defined risk-benefit profile and specific contraindication for uncontrolled hypertension [3].

Cardiovascular Safety Melanocortin Agonist Blood Pressure Monitoring

Efficacy Versus Flibanserin: Bremelanotide Shows Comparable Effect Sizes for Sexual Desire but No Improvement in Satisfying Sexual Events

In the Phase 3 RECONNECT trials (Studies 301 and 302, pooled n=1267), bremelanotide 1.75 mg SC demonstrated a Cohen's d effect size of 0.39 for improving sexual desire (FSFI desire domain) and 0.27 for reducing sexual distress (FSDS-DAO Item 13) relative to placebo [1]. Notably, bremelanotide did not produce a statistically significant increase in satisfying sexual events (SSEs) compared to placebo—a critical efficacy metric [2]. In contrast, flibanserin 100 mg daily produced a mean difference of 0.69 additional SSEs per month (95% CI: 0.39–0.99) versus placebo in a meta-analysis of 8 RCTs involving 7,906 women [3]. Both drugs yield similar effect sizes for desire improvement (flibanserin: 0.29–0.44), but the SSE divergence represents a fundamental differentiation in clinical trial outcomes.

HSDD Efficacy Clinical Trial Outcomes Effect Size Comparison

Tolerability Profile: Bremelanotide Demonstrates High Nausea Incidence (40%) Requiring Antiemetic Prophylaxis Consideration

In the integrated analysis of the Phase 3 RECONNECT trials (n=1247), bremelanotide was associated with nausea in 40.0% of patients compared to 1.3% with placebo—a 30-fold relative increase [1]. Flushing occurred in 20.3% vs. 1.3%, headache in 11.3% vs. 1.9%, and injection site reactions in 5.4% vs. 0.5% (bremelanotide vs. placebo, respectively) [2]. The nausea is predominantly first-dose related: incidence decreases from 21% after the first dose to 3% after the second dose and 2% after the third dose, with a median onset of 1 hour and duration of approximately 2 hours [3]. By comparison, flibanserin's most common adverse effects include dizziness, somnolence, and fatigue—a distinct tolerability profile that influences patient selection and protocol monitoring requirements [4].

Adverse Event Management Patient Tolerability HSDD Treatment Safety

Regulatory and Pharmacovigilance Status: Bremelanotide Holds FDA Approval with REMS Exemption; Competing Compounds Lack Comparable Regulatory Authorization

Bremelanotide (Vyleesi) received FDA approval on June 21, 2019, for premenopausal women with acquired, generalized HSDD, supported by two replicate Phase 3 trials (RECONNECT) demonstrating statistically significant improvements in desire and distress endpoints [1]. Importantly, bremelanotide was approved without a Risk Evaluation and Mitigation Strategy (REMS) requirement, despite the transient blood pressure elevation signal [2]. In contrast, Melanotan II lacks any regulatory approval worldwide and is associated with illegal, unregulated distribution and significant safety concerns including priapism risk and uncontrolled hyperpigmentation [3]. Flibanserin (Addyi) received FDA approval in 2015 but with a mandatory REMS program due to risks of severe hypotension and syncope with alcohol interaction—a restriction not applicable to bremelanotide [4]. PL-6983 remains in preclinical development with no IND filing as of 2026.

Regulatory Approval Pharmacovigilance Post-Marketing Surveillance

Optimal Bremelanotide Application Scenarios for Scientific and Industrial Procurement


HSDD Clinical Trial Protocols Requiring On-Demand, As-Needed Dosing Without Daily Medication Burden

Bremelanotide is optimally suited for randomized controlled trials evaluating as-needed pharmacotherapy for HSDD where daily oral dosing (e.g., flibanserin) is undesirable due to adherence challenges or alcohol interaction restrictions. The SC autoinjector formulation with 100% bioavailability [1] and 2.7-hour half-life [2] supports protocol designs requiring episodic, event-driven administration. The effect size of 0.39 for FSFI desire domain improvement [3] provides a benchmark for sample size calculations in confirmatory studies.

Melanocortin Receptor Pharmacology Studies Comparing MC4R-Mediated Pro-Sexual Effects Versus MC1R-Mediated Melanogenic Effects

Bremelanotide's nonselective melanocortin receptor agonism profile—with potency order MC1R > MC4R > MC3R > MC5R > MC2R [1]—makes it a valuable tool compound for dissecting receptor-specific contributions to sexual behavior and pigmentation pathways. Its reduced but not absent MC1R activity relative to Melanotan II [2] enables investigators to study the therapeutic window between desired MC4R-mediated CNS effects and unwanted MC1R-mediated hyperpigmentation, using the 1% (intermittent dosing) versus 38% (daily dosing) hyperpigmentation incidence data [3] as a reference for protocol risk stratification.

Post-Marketing Pharmacovigilance and Real-World Evidence Studies in Premenopausal HSDD Populations

As the only FDA-approved as-needed injectable for HSDD, bremelanotide provides a defined regulatory and safety profile for observational studies and registry-based research [1]. The transient blood pressure elevation (+6 mmHg systolic) [2] and first-dose nausea incidence (40%, declining to 3% by second dose) [3] represent quantifiable parameters for monitoring protocols and comparative effectiveness research against flibanserin or off-label testosterone therapy. Bremelanotide's absence of alcohol interaction [4] is a key differentiator for studies in populations where alcohol consumption is prevalent.

Formulation and Drug Delivery Research Focused on Peptide Bioavailability Optimization

The development history of bremelanotide—from intranasal formulation with inconsistent bioavailability to SC formulation achieving 100% absolute bioavailability [1]—provides a compelling case study for peptide drug delivery research. Investigators developing novel formulations or alternative routes of administration can use bremelanotide's published pharmacokinetic parameters (Tₘₐₓ = 1 hour, t½ = 2.7 hours) [2] as benchmark comparators for evaluating formulation improvements. The discontinued intranasal program serves as a reference for absorption variability challenges inherent to transmucosal peptide delivery [3].

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